1,1'-Bi-2-naphthyl ditosylate

説明

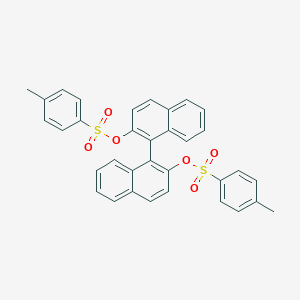

1,1'-Bi-2-naphthyl ditosylate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of naphthalene and methylphenyl groups, which contribute to its distinct chemical behavior.

特性

IUPAC Name |

[1-[2-(4-methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26O6S2/c1-23-11-17-27(18-12-23)41(35,36)39-31-21-15-25-7-3-5-9-29(25)33(31)34-30-10-6-4-8-26(30)16-22-32(34)40-42(37,38)28-19-13-24(2)14-20-28/h3-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYJBVWKVKRIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OS(=O)(=O)C6=CC=C(C=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128544-06-9, 128575-35-9 | |

| Record name | 1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diyl bis(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128544-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-Bis(p-toluenesulfonyloxy)-1,1′-binaphthyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128575-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Bi-2-naphthyl ditosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(+)-1,1'-Bi-2-naphtyl ditosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Catalytic System

The reaction proceeds via oxidative coupling in a polar acidic solvent (e.g., trifluoroacetic acid or acetic acid) under oxygen pressure. Catalysts from Group IB (e.g., Cu), Group VIII (e.g., Fe, Co), or manganese metals facilitate the formation of the biaryl bond. The mechanism involves single-electron transfer (SET) from the 2-naphthol to the metal catalyst, generating a phenoxyl radical intermediate. Dimerization at the 1-position yields 1,1'-bi-2-naphthol, while competing pathways form undesired quinones or polymers.

Optimization of Reaction Conditions

Critical parameters include temperature, oxygen pressure, and catalyst loading. For instance, at 58°C and 200 psig oxygen pressure with 3 mole% cobalt acetate, a 93.8% conversion of 2-naphthol is achieved, yielding 82.7% 1,1'-bi-2-naphthol. Lower temperatures (35–75°C) enhance selectivity by minimizing polymerization, whereas higher temperatures accelerate side reactions.

Table 1: Comparative Yields of 1,1'-Bi-2-naphthol Under Varied Conditions

| Temperature (°C) | Catalyst (mole%) | Oxygen Pressure (psig) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 38 | Co (3) | 190 | 35.8 | 33.1 |

| 50 | Fe (2) | 200 | 45.0 | 33.3 |

| 58 | Co (3) | 200 | 93.8 | 82.7 |

Tosylation of 1,1'-Bi-2-naphthol: Esterification Protocols

The second stage involves converting 1,1'-bi-2-naphthol into its ditosylate ester through tosylation with p-toluenesulfonyl chloride (TsCl). This step requires precise control of stoichiometry and reaction kinetics to avoid over-tosylation or hydrolysis.

Standard Tosylation Procedure

In anhydrous dichloromethane (DCM), 1,1'-bi-2-naphthol reacts with 2.2 equivalents of TsCl in the presence of a base (e.g., pyridine or triethylamine) at 0–5°C. The base neutralizes HCl generated during the reaction, shifting equilibrium toward product formation. After 12–24 hours, the crude product is washed with aqueous sodium bicarbonate and purified via recrystallization from acetonitrile.

Solvent and Base Effects

Polar aprotic solvents like DCM or THF improve TsCl solubility and reaction homogeneity. Pyridine outperforms triethylamine in suppressing side reactions due to its dual role as a base and nucleophilic catalyst. Substoichiometric base quantities (1.1 equivalents per hydroxyl group) minimize ester hydrolysis while ensuring complete tosylation.

Table 2: Tosylation Efficiency Across Solvent Systems

| Solvent | Base | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | Pyridine | 18 | 89 | 98 |

| THF | Triethylamine | 24 | 76 | 92 |

| Acetonitrile | Pyridine | 12 | 82 | 95 |

Integrated Process: From 2-Naphthol to this compound

Combining the oxidative coupling and tosylation steps into a continuous process enhances efficiency. The diol intermediate is typically isolated via hot-water extraction to remove unreacted 2-naphthol, followed by catalytic residue removal using phosphate buffers. Direct use of the crude diol in tosylation reduces purification losses, achieving an overall yield of 68–74% from 2-naphthol.

Challenges and Mitigation Strategies

Byproduct Formation

Polymerization of 2-naphthol at elevated temperatures remains a key challenge. Implementing low-temperature coupling (≤60°C) and excess oxygen suppresses this pathway. In tosylation, residual moisture leads to TsCl hydrolysis, necessitating rigorous drying of reagents and solvents.

Scalability Considerations

Industrial-scale production requires catalyst recovery systems to offset costs of noble metals. Immobilized catalysts (e.g., Co-supported on silica) enable reuse over 5–7 cycles without significant activity loss. Continuous-flow reactors further enhance oxygen mass transfer, reducing reaction times by 40%.

Applications in Asymmetric Synthesis

This compound’s rigid chiral structure facilitates its use as a ligand in transition-metal catalysis. For example, it coordinates with rhodium in hydrogenation reactions, achieving enantiomeric excess (ee) values >95% for α,β-unsaturated ketones . Its tosyl groups enhance solubility in nonpolar media, broadening utility in heterogeneous catalytic systems.

化学反応の分析

Types of Reactions

1,1'-Bi-2-naphthyl ditosylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of naphthoquinones.

Reduction: Formation of naphthalen-1-yl derivatives.

Substitution: Formation of various substituted naphthalene compounds.

科学的研究の応用

Asymmetric Catalysis

2.1. Role as a Chiral Auxiliary

BND is frequently used as a chiral auxiliary in asymmetric synthesis due to its ability to induce chirality in various reactions. It has been employed in:

- Allylic Substitutions: BND facilitates enantioselective allylic substitutions, allowing for the synthesis of complex chiral molecules. Studies have shown that reactions using BND can achieve high enantioselectivity when coupled with palladium catalysts .

- Dihydroxylation Reactions: BND has been utilized in catalytic asymmetric dihydroxylation processes, where it helps to produce optically pure diols from olefins with good yields and enantiomeric excess .

2.2. Case Studies

- Palladium-Catalyzed Reactions: In a notable study, BND was used in palladium-catalyzed reactions to create various chiral products with significant enantioselectivity. The use of BND as a ligand allowed for the successful transformation of racemic mixtures into enantiomerically enriched compounds .

- Green Chemistry Approaches: Recent research highlighted the application of BND in solvent-free conditions for asymmetric catalysis, demonstrating its potential in sustainable chemistry practices while maintaining high selectivity .

Fluorescent Applications

BND derivatives have been explored for their fluorescent properties, which can be advantageous in bio-sensing applications:

- Fluorescent Sensors: Research indicates that modifications to the BND structure can enhance its fluorescence properties, making it suitable for applications in biological imaging and sensing technologies .

Data Tables and Comparative Analysis

The following table summarizes key applications and findings related to 1,1'-Bi-2-naphthyl ditosylate:

作用機序

The mechanism of action of 1,1'-Bi-2-naphthyl ditosylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The naphthalene moiety may also contribute to its binding affinity and specificity.

類似化合物との比較

Similar Compounds

- 1,1’-Binaphthyl-2,2’-diyl bis(4-methylbenzenesulfonate)

- 4-Methoxyphenethylamine

- 4,4’-Difluorobenzophenone

Uniqueness

Compared to similar compounds, 1,1'-Bi-2-naphthyl ditosylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its dual naphthalene rings and sulfonate groups make it particularly versatile in various chemical reactions and applications.

生物活性

1,1'-Bi-2-naphthyl ditosylate is a chiral compound derived from 1,1'-bi-2-naphthol, characterized by the presence of two tosyl (p-toluenesulfonyl) groups. This unique structure imparts significant biological activity, particularly in the fields of asymmetric synthesis and catalysis. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on diverse research findings.

- Chemical Formula : C20H18O4S2

- Molecular Weight : 378.48 g/mol

- Structure : The compound features two tosyl groups attached to the naphthyl backbone, enhancing its reactivity and stability as a chiral catalyst.

Biological Activity

This compound exhibits various biological activities primarily linked to its chiral nature. Research indicates its utility in drug synthesis and as a chiral auxiliary in pharmaceutical applications. Key biological activities include:

- Anticancer Properties : Studies have shown that derivatives of sulfonate compounds, including those similar to this compound, exhibit strong anticancer activity. For instance, compounds with similar structural motifs have been shown to induce apoptosis and autophagy in cancer cells through p53-dependent pathways .

- Mechanism of Action : The mechanism involves interaction with various molecular targets, modulating enzyme activities and leading to specific biological effects. For example, the compound's ability to influence stereochemistry is crucial in developing enantiomerically pure drugs.

Synthesis Methods

The synthesis of this compound typically involves the tosylation of 1,1'-bi-2-naphthol. This process includes:

- Reagents : p-Toluenesulfonyl chloride (tosyl chloride) is used in the presence of a base (e.g., pyridine).

- Reaction Conditions : The reaction is carried out under anhydrous conditions to prevent hydrolysis.

- Product Isolation : The resulting ditosylate is purified through recrystallization or chromatography.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with other related compounds is provided in the following table:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,1'-Bi-2-naphthol | Dihydroxy compound | Lacks tosyl groups; serves as a precursor |

| (R)-(-)-1,1'-Bi-2-naphthyl ditosylate | Chiral ditosylate | Specific enantiomer used in asymmetric synthesis |

| BINAP (Biphenyldiphosphine) | Bidentate ligand | Used in metal-catalyzed reactions; different function |

| BINOL (Biphenol) | Chiral alcohol | Precursor for various chiral catalysts; simpler structure |

Anticancer Activity

Research has highlighted the anticancer potential of sulfonates derived from similar structures:

- A study indicated that certain sulfonate derivatives exhibited significant inhibitory effects on tyrosine kinases at submicromolar concentrations .

- In vitro tests demonstrated that these compounds could induce cell cycle arrest in the G2/M phase across different cancer cell lines, showcasing their selective action against malignant cells .

Interaction Studies

Studies focusing on interaction mechanisms reveal that this compound can form stable complexes with various substrates:

- Its ability to facilitate enantioselective reactions has been confirmed through experimental data showing enhanced reactivity when interacting with nucleophiles.

Q & A

Q. What experimental controls ensure reproducibility in ditosylate-based radiosyntheses?

- Methodology : Standardize precursor purification (e.g., recrystallization from ethanol/water) and reaction temperature (±1°C). For [18F]fluoroethyltosylate, ensure anhydrous conditions and inert gas purging to minimize hydrolysis .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。